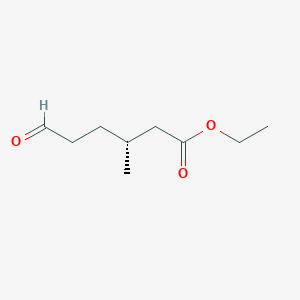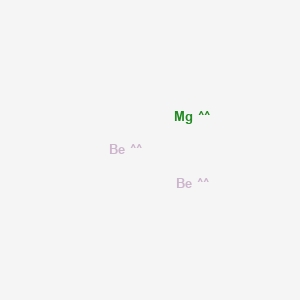
Beryllium--magnesium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–magnesium (2/1) is an intermetallic compound consisting of beryllium and magnesium in a 2:1 ratio. This compound is part of the alkaline earth metals group and exhibits unique properties due to the combination of these two elements. Beryllium is known for its high stiffness, lightweight, and thermal stability, while magnesium is recognized for its low density and good mechanical properties.
准备方法
Synthetic Routes and Reaction Conditions
Beryllium–magnesium (2/1) can be synthesized through various methods, including:
Thermal Reduction: This involves the reduction of beryllium fluoride with magnesium metal at high temperatures. The reaction is as follows[ \text{BeF}_2 + \text{Mg} \rightarrow \text{MgF}_2 + \text{Be} ]
Powder Metallurgy: This method involves mixing beryllium and magnesium powders, followed by compaction and sintering at elevated temperatures to form the intermetallic compound.
Industrial Production Methods
Industrial production of beryllium–magnesium (2/1) typically involves the thermal reduction method due to its efficiency and scalability. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
Beryllium–magnesium (2/1) undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxygen, beryllium–magnesium (2/1) forms a protective oxide layer, which prevents further oxidation. The reaction is as follows[ 2\text{Be} + \text{O}_2 \rightarrow 2\text{BeO} ]
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride.
Substitution: Beryllium–magnesium (2/1) can undergo substitution reactions with halogens to form halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, lithium aluminum hydride, and halogens. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include beryllium oxide, magnesium oxide, and various halides, depending on the specific reaction conditions .
科学研究应用
Beryllium–magnesium (2/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of intermetallic compounds and their properties.
Biology: Beryllium–magnesium (2/1) is used in the development of lightweight and strong materials for biomedical implants.
Medicine: The compound’s unique properties make it suitable for use in medical imaging devices and radiation shielding.
Industry: Beryllium–magnesium (2/1) is used in the aerospace and automotive industries for its high strength-to-weight ratio and thermal stability
作用机制
The mechanism by which beryllium–magnesium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound forms a stable intermetallic structure, which provides high strength and thermal stability. The molecular targets and pathways involved include the formation of protective oxide layers and the interaction with other elements to form stable compounds .
相似化合物的比较
Similar Compounds
Similar compounds to beryllium–magnesium (2/1) include:
Beryllium–aluminum (2/1): This compound also exhibits high strength and thermal stability but has different mechanical properties due to the presence of aluminum.
Magnesium–aluminum (2/1): This compound is known for its lightweight and good mechanical properties but lacks the high stiffness of beryllium–magnesium (2/1)
Uniqueness
Beryllium–magnesium (2/1) is unique due to its combination of high stiffness, lightweight, and thermal stability. These properties make it suitable for applications where both strength and low weight are critical, such as in aerospace and medical devices .
属性
CAS 编号 |
83606-56-8 |
|---|---|
分子式 |
Be2Mg |
分子量 |
42.330 g/mol |
InChI |
InChI=1S/2Be.Mg |
InChI 键 |
GXRMGIRCVDTIDR-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Be].[Mg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

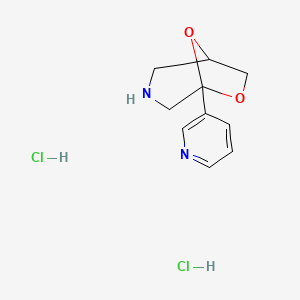

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
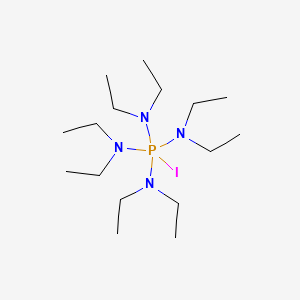
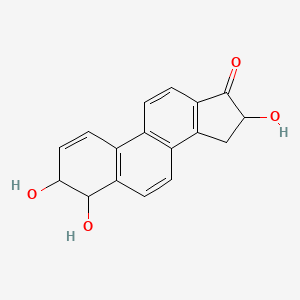
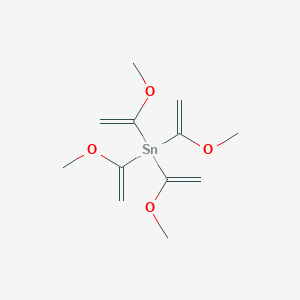
![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)
